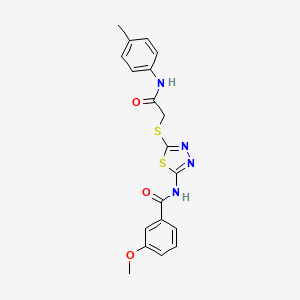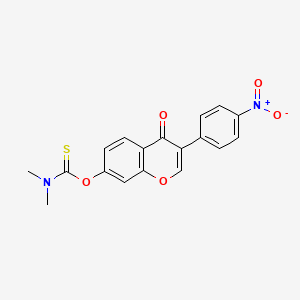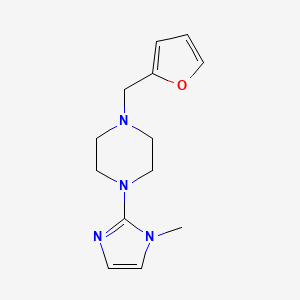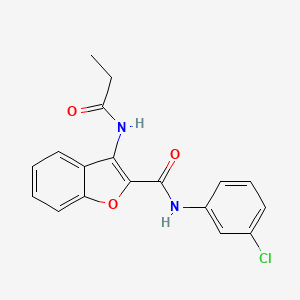
N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a carboxamide group and a 3-chlorophenyl group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Many compounds that contain aromatic rings and amide groups, like the one , often interact with proteins in the body. These proteins could be enzymes, receptors, or transporters. The specific target would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
The compound could bind to its target protein and alter its function. This could involve inhibiting an enzyme, activating or blocking a receptor, or modulating a transporter. The exact mode of action would depend on the specific target and the compound’s structure .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites. Alternatively, if it targets a receptor, it could influence signal transduction pathways .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) would depend on its physicochemical properties. Factors such as its size, charge, lipophilicity, and chemical stability could influence how it is absorbed, where it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling and gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound might be more or less active at different pH levels, temperatures might affect its stability, and other molecules might compete with the compound for binding to its target .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, such as monoamine oxidase B (MAO-B) . This interaction is crucial as it can modulate the levels of neurotransmitters in the brain, potentially impacting neurological functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain responses . This inhibition can lead to reduced inflammation and pain in affected cells.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. It acts as an enzyme inhibitor, particularly targeting enzymes like MAO-B . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its substrate, leading to a decrease in the production of certain metabolites. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed coupling reactions.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran core with propionyl chloride in the presence of a base such as pyridine.
Attachment of 3-Chlorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted benzofuran derivatives.
類似化合物との比較
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: Another compound with a similar structure but different functional groups.
2-chloro-N-(3-chlorophenyl)nicotinamide: A nicotinamide derivative with similar biological activities.
Uniqueness
N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzofuran core and 3-chlorophenyl group contribute to its potential as a versatile compound in scientific research and industrial applications.
特性
IUPAC Name |
N-(3-chlorophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-2-15(22)21-16-13-8-3-4-9-14(13)24-17(16)18(23)20-12-7-5-6-11(19)10-12/h3-10H,2H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGZNNOMAJKRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
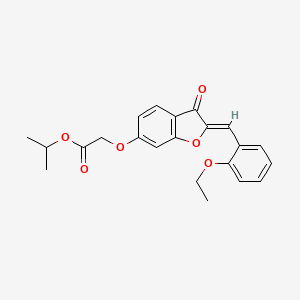
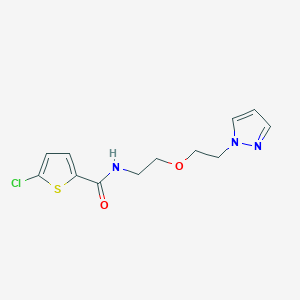
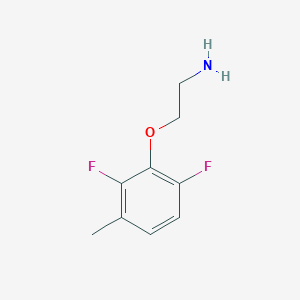
![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2514980.png)
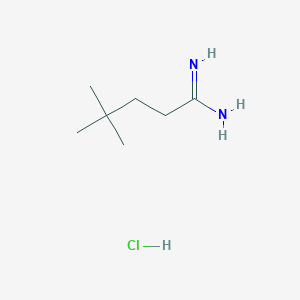
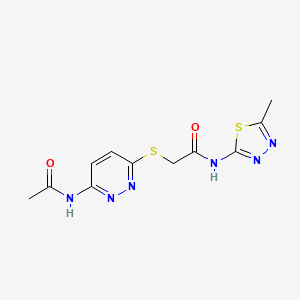
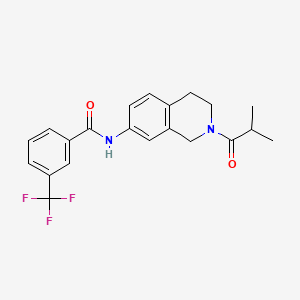
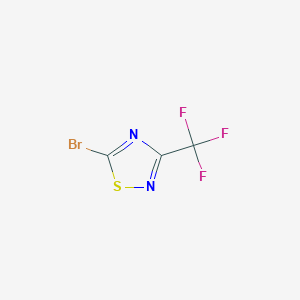
![2-{[6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2514988.png)
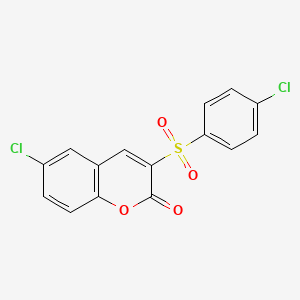
![2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride](/img/structure/B2514990.png)
